molecular formula C6H15NO2 B162886 2-(Dimethylamino)butane-1,4-diol CAS No. 131426-06-7

2-(Dimethylamino)butane-1,4-diol

Cat. No. B162886
CAS RN: 131426-06-7
M. Wt: 133.19 g/mol
InChI Key: ZNKSSXQRMZQHPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylamino)butane-1,4-diol, also known as DMABD, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is a tertiary amine that contains two hydroxyl groups, making it a useful building block for the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of 2-(Dimethylamino)butane-1,4-diol is not well understood, but it is believed to act as a nucleophile in organic reactions. The two hydroxyl groups on 2-(Dimethylamino)butane-1,4-diol can act as hydrogen bond donors and acceptors, making it a useful catalyst in organic reactions.
Biochemical and Physiological Effects
2-(Dimethylamino)butane-1,4-diol has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic in animal studies, indicating that it may be safe for use in pharmaceuticals and other applications.

Advantages And Limitations For Lab Experiments

2-(Dimethylamino)butane-1,4-diol has several advantages for use in lab experiments. It is a relatively inexpensive compound that is easy to synthesize in large quantities. It is also stable under a wide range of conditions, making it a useful building block for the synthesis of various organic compounds. However, 2-(Dimethylamino)butane-1,4-diol is hygroscopic and can absorb water from the atmosphere, which can make it difficult to handle in some experiments.

Future Directions

There are several future directions for the study of 2-(Dimethylamino)butane-1,4-diol. One potential application is in the synthesis of chiral compounds. 2-(Dimethylamino)butane-1,4-diol can be used to introduce a chiral center into organic molecules, which can be useful in the synthesis of pharmaceuticals and other compounds. Another potential application is in the development of new catalysts for organic reactions. 2-(Dimethylamino)butane-1,4-diol has been shown to be a useful catalyst in some reactions, and further research may lead to the development of new and more efficient catalysts.
Conclusion
In conclusion, 2-(Dimethylamino)butane-1,4-diol is a versatile building block that has gained attention in scientific research due to its unique properties. The synthesis method of 2-(Dimethylamino)butane-1,4-diol has been optimized to yield high purity and high yield of 2-(Dimethylamino)butane-1,4-diol. 2-(Dimethylamino)butane-1,4-diol has potential applications in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. Further research is needed to fully understand the mechanism of action of 2-(Dimethylamino)butane-1,4-diol and its potential applications in the future.

Synthesis Methods

The synthesis of 2-(Dimethylamino)butane-1,4-diol involves the reaction of 4-chlorobutyraldehyde with dimethylamine in the presence of sodium borohydride. The resulting product is then hydrolyzed with hydrochloric acid to yield 2-(Dimethylamino)butane-1,4-diol. This method of synthesis has been optimized to yield high purity and high yield of 2-(Dimethylamino)butane-1,4-diol.

Scientific Research Applications

2-(Dimethylamino)butane-1,4-diol has been extensively studied for its potential use in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. 2-(Dimethylamino)butane-1,4-diol is a versatile building block that can be used to introduce a tertiary amine and hydroxyl groups into organic molecules. This makes it a useful precursor for the synthesis of a wide range of compounds.

properties

CAS RN

131426-06-7

Product Name

2-(Dimethylamino)butane-1,4-diol

Molecular Formula

C6H15NO2

Molecular Weight

133.19 g/mol

IUPAC Name

2-(dimethylamino)butane-1,4-diol

InChI

InChI=1S/C6H15NO2/c1-7(2)6(5-9)3-4-8/h6,8-9H,3-5H2,1-2H3

InChI Key

ZNKSSXQRMZQHPQ-UHFFFAOYSA-N

SMILES

CN(C)C(CCO)CO

Canonical SMILES

CN(C)C(CCO)CO

synonyms

1,4-Butanediol,2-(dimethylamino)-(9CI)

Origin of Product

United States

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